Enhanced Conformational Flexibility via Phenethyl Spacer: Rotatable Bond Count Comparison
2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde possesses 4 rotatable bonds, compared to 1 rotatable bond for the directly N-phenyl substituted analog (2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde) and 0 rotatable bonds for the unsubstituted NH analog (2,5-dimethyl-1H-pyrrole-3-carbaldehyde) . This increased rotational freedom is conferred by the ethylene linker between the pyrrole nitrogen and the phenyl ring, enabling distinct conformational ensembles that are critical for molecular recognition in biological systems [1].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: 1 rotatable bond; 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: 0 rotatable bonds |
| Quantified Difference | 3 additional rotatable bonds vs. N-phenyl analog; 4 additional vs. NH analog |
| Conditions | Calculated using standard molecular mechanics (MMFF94) based on 2D structure |
Why This Matters
Higher rotatable bond count directly impacts the compound's ability to adopt conformations required for specific protein binding pockets, influencing hit-to-lead optimization decisions in medicinal chemistry campaigns.
- [1] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615-2623. View Source
